molecular formula C12H18ClNO2 B13471740 Methyl 3-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride CAS No. 2749688-20-6

Methyl 3-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride

Cat. No.: B13471740
CAS No.: 2749688-20-6
M. Wt: 243.73 g/mol
InChI Key: PSLQGVFXPLQNOU-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is an organic compound characterized by a propanoate ester backbone with an amino group and a 2,4-dimethylphenyl substituent at the β-position. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₁₂H₁₈ClNO₂, with a molecular weight of 243.73 g/mol (calculated). The 2,4-dimethylphenyl group contributes to lipophilicity, while the amino group enables participation in hydrogen bonding and catalytic interactions.

Properties

CAS No.

2749688-20-6

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

methyl 3-amino-3-(2,4-dimethylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-8-4-5-10(9(2)6-8)11(13)7-12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H

InChI Key

PSLQGVFXPLQNOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CC(=O)OC)N)C.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves esterification of the corresponding amino acid or its derivatives, followed by salt formation with hydrochloric acid. Key steps include:

  • Starting Material: 3-amino-3-(2,4-dimethylphenyl)propanoic acid or related precursors.
  • Esterification: Conversion to methyl ester using methanol and an activating agent such as thionyl chloride.
  • Salt Formation: Treatment with hydrochloric acid or hydrogen chloride gas to form the hydrochloride salt.

Detailed Esterification Procedure

A widely reported method for preparing methyl amino acid esters, applicable to this compound, includes:

  • Step 1: Methanol is reacted with thionyl chloride under cooling (ice bath) to generate methyl chlorosulfite intermediates.
  • Step 2: The amino acid (3-amino-3-(2,4-dimethylphenyl)propanoic acid) is added to the reaction mixture at controlled temperatures (20–66 °C).
  • Step 3: The mixture is refluxed for several hours (typically 6–8 hours) to complete esterification.
  • Step 4: The solvent is removed under reduced pressure, and the residue is treated with hydrochloric acid to yield the hydrochloride salt.
  • Step 5: Purification is achieved by crystallization or extraction techniques.

This approach is adapted from protocols for methyl 3-aminopropionate hydrochloride synthesis and modified for the 2,4-dimethylphenyl substituent.

Alternative Synthetic Routes

Other methods involve:

  • Palladium-Catalyzed Carbonylation: A protected phenyl propanoate intermediate can be converted to the methyl ester via palladium (II) acetate catalysis in the presence of carbon monoxide and base in solvents like dimethylformamide. Subsequent deprotection and amination yield the target compound.
  • Amide Coupling and Hydrolysis: Coupling of amino acid derivatives with amines followed by selective hydrolysis and esterification steps can be employed for stereochemically controlled synthesis.

Reaction Conditions and Reagents Summary Table

Step Reagents/Conditions Notes
Esterification Methanol, Thionyl chloride, Ice bath, Reflux (20–66 °C, 6–8 h) Generates methyl ester intermediate
Salt Formation Hydrogen chloride or HCl gas Forms hydrochloride salt for stability
Catalytic Carbonylation Pd(OAc)2, DPPF ligand, CO gas, K2CO3, DMF Alternative route for ester formation
Purification Extraction, crystallization Ensures product purity

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or imino derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of β-Amino Propanoate Hydrochloride Derivatives

Compound Name Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
Methyl 3-amino-3-(2,4-dimethylphenyl)propanoate HCl 2,4-dimethylphenyl C₁₂H₁₈ClNO₂ 243.73 High lipophilicity; potential HDAC inhibition
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl 2,4-difluorophenyl C₁₀H₁₂ClF₂NO₂ 251.66 Enhanced polarity; CNS drug intermediates
Methyl 3-amino-3-(4-bromophenyl)propanoate HCl 4-bromophenyl C₁₀H₁₃BrClNO₂ 298.58 Bromine bulkiness; radiopharmaceuticals
Methyl 3-amino-3-(3-methoxyphenyl)propanoate HCl 3-methoxyphenyl C₁₁H₁₆ClNO₃ 245.70 Methoxy polarity; antidepressant candidates
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate HCl 3,5-dichlorophenyl C₁₀H₁₂Cl₃NO₂ 284.57 Electrophilic Cl groups; enzyme inhibition

Key Observations :

  • Electron-Withdrawing Groups (e.g., F, Cl) : Fluorine and chlorine substituents () increase polarity and metabolic stability, making these derivatives suitable for CNS-targeting drugs .
  • Electron-Donating Groups (e.g., CH₃, OCH₃) : Methyl and methoxy groups () enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
  • Steric Effects : Bulkier substituents like bromine () may hinder binding to enzyme active sites but improve receptor selectivity .

Stereochemical Variations

Chirality significantly impacts biological activity. For example:

  • Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate HCl () is synthesized with >97% enantiomeric purity, critical for targeting stereospecific enzymes .
  • Ethyl (3R)- and (3S)-3-amino-3-(2,4-difluorophenyl)propanoate HCl () demonstrate distinct pharmacokinetic profiles due to chiral center configurations .

Physicochemical Properties

Table 2: Molecular Weight and Solubility Trends

Compound Name Molecular Weight (g/mol) Predicted Solubility (LogP) Notable Features
Methyl 3-amino-3-(2,4-dimethylphenyl)propanoate HCl 243.73 ~2.1 (moderate lipophilicity) Balanced solubility for oral bioavailability
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl 251.66 ~1.8 Higher polarity due to fluorine
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate HCl 285.76 ~1.5 Polar OCH₃ groups reduce LogP

Analysis :

  • Lower LogP values correlate with hydrophilic substituents (e.g., methoxy in ), while methyl groups () increase LogP .
  • Hydrochloride salts universally improve water solubility compared to free bases.

Application-Specific Comparisons

  • HDAC Inhibition: Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives () show potent histone deacetylase (HDAC) inhibition, whereas the target compound’s dimethylphenyl group may reduce efficacy due to steric hindrance .
  • Antimicrobial Activity : Dichlorophenyl derivatives () exhibit enhanced antibacterial activity compared to dimethylphenyl analogs, likely due to chlorine’s electrophilic nature .

Biological Activity

Methyl 3-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is a chiral compound with potential applications in various biological fields due to its unique structural properties. This article explores its biological activities, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a methyl ester group and an amino group attached to a branched carbon chain, specifically a 2,4-dimethylphenyl substituent. This structure contributes to its distinct chemical properties and biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Biocatalytic Processes: Utilizing amine dehydrogenases (AmDHs), the compound can be synthesized with high enantioselectivity and conversion rates up to 97.1% at concentrations of 50 mM.
  • Chemical Synthesis: Traditional organic synthesis methods can also be employed to obtain this compound through various reaction pathways involving amines and esters.

Study on Antioxidant Activity

A study conducted on various derivatives of amino acid esters highlighted the antioxidant capabilities of this compound. The findings showed that the compound effectively reduced oxidative stress markers in vitro, suggesting potential applications in formulations aimed at combating oxidative damage.

Antimicrobial Efficacy

Research evaluating the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria revealed promising results. The compound exhibited significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
This compoundBranched propanoate structure with a dimethylphenyl groupExhibits antioxidant and antimicrobial activities
L-AlanineSimple α-amino acid without aromatic substituentsLacks complex aromatic structure affecting activity
PhenylalanineContains an aromatic ring but lacks methyl substitutionsDifferent biological activity profile compared to target
2-Amino-3-methylbutanoic acidSimilar backbone but different substituentsVaries in hydrophobicity and receptor interaction

This table illustrates how the unique combination of structural elements in this compound contributes to its distinct biological activities compared to other amino acid derivatives.

Q & A

Q. What computational tools predict supramolecular interactions of this compound?

  • Molecular Docking : AutoDock Vina models interactions with GABA receptors (PDB ID: 6X3T) .
  • DFT Calculations : B3LYP/6-31G* basis set predicts electrostatic potential surfaces for crystallization behavior .

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